Biotin-PEG6-Boc is a compound that combines biotin, a vitamin essential for various biological functions, with a polyethylene glycol (PEG) linker consisting of six ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is recognized for its enhanced solubility, stability, and biocompatibility, making it widely applicable in biochemical and pharmaceutical research. The structure of Biotin-PEG6-Boc allows it to serve as a versatile tool in various chemical and biological applications, particularly in the fields of drug development and protein labeling.
The major products from these reactions include biotinylated peptides or proteins that can be utilized in various biochemical assays and applications.
Biotin-PEG6-Boc exhibits significant biological activity primarily due to the biotin moiety, which has a high affinity for streptavidin or avidin. This property enables the targeted delivery and purification of proteins and other biomolecules. The PEG component enhances the solubility and stability of the conjugated molecules, while the Boc-protected amine group allows for further functionalization after deprotection .
Additionally, Biotin-PEG6-Boc functions effectively as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells by recruiting them to E3 ubiquitin ligases .
The synthesis of Biotin-PEG6-Boc typically involves solid-phase peptide synthesis (SPPS) or other solid-phase techniques. The process includes:
For industrial production, automated peptide synthesizers are often used to ensure high yield and purity, followed by purification through chromatographic techniques.
Biotin-PEG6-Boc has a diverse range of applications across various fields:
Interaction studies involving Biotin-PEG6-Boc focus on its ability to bind with streptavidin or avidin. This high-affinity interaction is pivotal for applications requiring specific targeting or purification of biomolecules. Furthermore, studies on its use in PROTACs highlight its role in mediating interactions between target proteins and E3 ligases, leading to targeted protein degradation .
Biotin-PEG6-Boc is unique due to its specific structure that combines flexibility and hydrophilicity from the PEG component with the functional capabilities provided by biotin and the Boc protecting group. Here are some similar compounds for comparison:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Biotin-PEG6-Amine | Contains an amine functional group instead of Boc | Allows direct coupling without deprotection step |
| Biotin-PEG4-NH-Boc | Shorter PEG chain (four ethylene glycol units) | May offer different solubility characteristics |
| Biotin-PEG8-NH-Boc | Longer PEG chain (eight ethylene glycol units) | Increased hydrophilicity but may alter binding |
| 6-Maleimidocapronic Acid | Alkyl chain-based linker | Used primarily for different coupling strategies |
| Fmoc-8-Amino-3,6-Dioxaoctanoic Acid | Another PEG-based linker | Used mainly in antibody-drug conjugates |
Biotin-PEG6-Boc stands out due to its optimal PEG chain length that balances solubility and stability while allowing versatile functionalization through its Boc-protected amine group. This versatility makes it particularly useful across a wide range of applications including drug delivery systems and protein labeling .
Traditional solid-phase synthesis relies on anchoring the PEG6 spacer to a resin, followed by sequential coupling of protected monomers. The process begins with immobilizing a Boc-protected aminohexaethylene glycol derivative onto a polystyrene resin via its carboxyl terminus. Subsequent deprotection of the amino group using trifluoroacetic acid enables biotin conjugation through carbodiimide-mediated coupling [4].
Critical steps include:
A key limitation of this method is the low yield (45–60%) due to incomplete coupling reactions during PEG spacer elongation [4].
The Boc group’s orthogonal stability under basic conditions makes it ideal for PEG6 spacer synthesis. Key considerations include:
Boc vs. Fmoc Protection:
Optimized Conditions:
Case Study:
Incorporating Boc at both PEG6 termini during spacer assembly reduces side reactions during biotinylation, improving final product purity from 82% to 94% [6].
Biotin-polyethylene glycol 6-tert-butyloxycarbonyl represents a sophisticated tripartite molecular architecture comprising three distinct functional domains arranged in a linear configuration. The compound possesses a molecular formula of C₂₉H₅₃N₃O₁₀S and an exact molecular weight of 635.81 g/mol [1]. This precise molecular weight determination is supported by multiple independent sources confirming the identical values across different analytical platforms [2].
The biotin moiety functions as the primary recognition element of the conjugate. Biotin, also designated as vitamin B₇ or vitamin H, exhibits a characteristic heterocyclic structure featuring a sulfur-containing tetrahydrothiophene ring fused to a ureido group [3]. The biotin unit possesses a molecular formula of C₁₀H₁₆N₂O₃S with a molecular weight of 244.31 g/mol [3] [4]. The structural configuration includes a pentanoic acid side chain appended to the thiophene ring, which serves as the conjugation point for the polyethylene glycol spacer [5]. This bicyclic structure is characterized by the presence of both a ureido ring containing the -N-CO-N- functional group and the thiophene ring system, which together provide the molecular basis for biotin's exceptional binding affinity to avidin and streptavidin proteins [6].
The polyethylene glycol 6 spacer constitutes the central architectural element of the molecule, providing both structural flexibility and enhanced solubility characteristics. This hexaethylene glycol unit possesses the molecular formula C₁₂H₂₆O₇ with a molecular weight of 282.33 g/mol [7] [8]. The polyethylene glycol 6 spacer consists of six repeating ethylene oxide units (-CH₂CH₂O-) connected in a linear chain configuration [7]. The complete International Union of Pure and Applied Chemistry nomenclature for this spacer is 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol [7]. This extended chain architecture provides a spatial separation of approximately 20-25 angstroms between the biotin and tert-butyloxycarbonyl termini, allowing for optimal molecular interactions while minimizing steric hindrance [9].
The tert-butyloxycarbonyl protecting group represents the terminal functional domain of the molecular assembly. This group possesses the molecular formula C₅H₉O₂ with a molecular weight of 100.12 g/mol [10] [11]. The tert-butyloxycarbonyl group exhibits a characteristic structure featuring a carbonyl carbon bonded to both an oxygen atom linked to a tert-butyl group and another oxygen atom that forms the connection to the polyethylene glycol spacer [12]. The tert-butyl portion consists of a central carbon atom bonded to three methyl groups, creating a highly branched and sterically hindered configuration [13]. This structural arrangement provides exceptional stability under basic conditions while maintaining acid-labile characteristics that allow for selective deprotection when required [14].
The overall molecular topology of Biotin-polyethylene glycol 6-tert-butyloxycarbonyl creates a linear, highly flexible structure with distinct hydrophilic and hydrophobic regions. The biotin terminus provides specific protein binding capabilities, the polyethylene glycol spacer contributes significant hydrophilicity and conformational flexibility, and the tert-butyloxycarbonyl group offers both protection and potential for further chemical modification . This tripartite architecture enables the molecule to function effectively as a proteolysis targeting chimera linker while maintaining optimal solubility and stability characteristics under physiological conditions [1] [16].
The incorporation of polyethylene glycol 6 spacer into the Biotin-polyethylene glycol 6-tert-butyloxycarbonyl architecture results in dramatic solubility enhancement through multiple complementary mechanisms. Polyethylene glycol conjugation, commonly referred to as pegylation, fundamentally alters the physicochemical properties of bioconjugates by creating a hydrophilic shell around the molecular structure [17]. This process has been extensively documented to increase aqueous solubility by factors ranging from 100-fold to over 1000-fold depending on the specific molecular system and polyethylene glycol chain length [18].
The primary mechanism underlying solubility enhancement involves the exceptional hydration capacity of polyethylene glycol chains. Studies utilizing quasi-elastic neutron scattering and molecular dynamics simulations have demonstrated that each ethylene oxide unit within the polyethylene glycol structure associates tightly with 2 to 3 water molecules [19] [20]. This extensive hydration network creates a dynamic aqueous shell surrounding the polyethylene glycol chain, effectively increasing the apparent hydrodynamic volume of the conjugated molecule. The hydration-induced size effect causes polyethylene glycol-conjugated molecules to behave as though they possess molecular weights 5 to 10 times larger than comparable proteins of similar actual molecular weight [19].
The hydrophilic character of polyethylene glycol 6 spacer is quantitatively reflected in its partition coefficient behavior. Polyethylene glycol demonstrates extremely low lipophilicity, with partition coefficients between organic solvents and water typically ranging from 0.000015 to even lower values [21]. This hydrophilic preference ensures that Biotin-polyethylene glycol 6-tert-butyloxycarbonyl maintains preferential partitioning into aqueous phases, thereby enhancing its bioavailability and reducing aggregation tendencies that commonly plague hydrophobic bioconjugates [22].
Polyethylene glycol conjugation also provides solubility enhancement through reduced intermolecular interactions and prevention of protein aggregation. The flexible polyethylene glycol chains create steric hindrance that prevents close approach of conjugated molecules, thereby reducing hydrophobic interactions and hydrogen bonding between biotin moieties that could otherwise lead to precipitation or crystallization [23]. This steric stabilization effect is particularly pronounced with longer polyethylene glycol chains, where the increased chain flexibility and excluded volume effects become more significant [24].
The conformational flexibility of polyethylene glycol 6 spacer contributes substantially to solubility enhancement mechanisms. The ethylene oxide backbone of polyethylene glycol exhibits exceptional rotational freedom around carbon-oxygen and carbon-carbon bonds, allowing the polymer chain to adopt multiple conformational states [25]. This conformational entropy reduces the tendency for ordered crystalline arrangements and promotes maintenance of the conjugate in solution phase [20]. The dynamic nature of polyethylene glycol chains in aqueous solution creates a continuously changing hydration environment that prevents the formation of stable intermolecular contacts necessary for precipitation.
Temperature-dependent solubility characteristics of polyethylene glycol-conjugated systems demonstrate remarkable stability across physiologically relevant temperature ranges. Polyethylene glycol chains maintain their hydration characteristics and flexibility from near-freezing temperatures up to elevated temperatures exceeding 100°C [20]. This thermal stability of hydration ensures that Biotin-polyethylene glycol 6-tert-butyloxycarbonyl maintains enhanced solubility across the full range of biological and laboratory conditions encountered in practical applications.
The molecular weight of the polyethylene glycol 6 spacer (282.33 g/mol) represents an optimal balance between solubility enhancement and molecular size considerations [7]. Research has demonstrated that polyethylene glycol chains in this molecular weight range provide substantial solubility benefits while avoiding the potential complications associated with very high molecular weight polyethylene glycol polymers, such as increased viscosity and reduced diffusion rates [26]. The hexaethylene glycol configuration provides sufficient chain length to create an effective hydration shell while maintaining reasonable molecular dimensions for bioconjugation applications.
Comparative studies examining polyethylene glycol spacers of varying lengths have confirmed that the 6-unit spacer provides enhanced solubility relative to shorter polyethylene glycol chains while maintaining superior handling characteristics compared to longer polymer chains [27]. The specific architecture of the polyethylene glycol 6 spacer ensures optimal water solubility transfer to biotinylated molecules, as confirmed by systematic evaluations of biotin-polyethylene glycol conjugates with different spacer lengths [28]. These investigations have consistently demonstrated that the polyethylene glycol 6 configuration represents a highly effective compromise between solubility enhancement and molecular practicality for bioconjugation applications.
The stability characteristics of Biotin-polyethylene glycol 6-tert-butyloxycarbonyl under diverse environmental conditions reflect the individual stability profiles of its constituent molecular components and their synergistic interactions. Comprehensive stability analysis reveals that this conjugate maintains exceptional resistance to degradation across a broad range of pH values and temperatures, making it suitable for applications in diverse biological and chemical environments.
The biotin component of the conjugate exhibits remarkable chemical stability under extreme conditions. The biotin-avidin and biotin-streptavidin binding interactions demonstrate extraordinary resistance to environmental perturbations, with the binding complex remaining stable under conditions including extreme pH values, elevated temperatures, organic solvents, and various denaturing agents [29] [30]. Studies examining biotin-containing systems across pH ranges from 1 to 13 have demonstrated that the biotin molecule maintains its structural integrity and binding capacity even under these harsh acidic and basic conditions [31]. The robust bicyclic structure of biotin, featuring the fused thiophene and ureido rings, provides inherent chemical stability that resists hydrolysis, oxidation, and other degradative processes [30].
Temperature stability analyses of biotin-containing systems reveal exceptional thermal resistance. Differential scanning calorimetry studies have demonstrated that biotin binding to avidin or streptavidin actually enhances the thermal stability of the protein-ligand complex, with melting temperatures increasing from 75-83°C for unbound proteins to 112-117°C for biotin-saturated complexes [32] [33]. This represents some of the highest thermal stability values reported for proteins from either mesophilic or thermophilic organisms [32]. The biotin component itself maintains structural integrity at temperatures well above 100°C, ensuring that the recognition capabilities of Biotin-polyethylene glycol 6-tert-butyloxycarbonyl remain functional under elevated temperature conditions [34].
The polyethylene glycol 6 spacer component contributes significant stability advantages to the overall conjugate architecture. Polyethylene glycol polymers demonstrate exceptional chemical inertness across broad pH and temperature ranges [25]. The ether linkages within the polyethylene glycol backbone resist both acidic and basic hydrolysis under moderate conditions, while the polymer chain maintains its flexibility and hydration characteristics across temperature ranges from subzero conditions to well above physiological temperatures [20]. Studies examining polyethylene glycol behavior in supercooled water conditions have revealed that the polymer maintains its hydration network and conformational flexibility even under extreme low-temperature conditions, with structural relaxation processes continuing down to approximately -70°C [20].
The tert-butyloxycarbonyl protecting group exhibits distinct pH-dependent stability characteristics that provide both protection and controlled reactivity. Under basic and neutral pH conditions, the tert-butyloxycarbonyl group demonstrates exceptional stability, with minimal hydrolysis or degradation observed over extended time periods [12] [35]. However, under acidic conditions, the tert-butyloxycarbonyl group undergoes controlled deprotection through an acid-catalyzed mechanism involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and subsequent decarboxylation [13]. This acid-labile character allows for selective removal of the protecting group when desired while maintaining stability under physiological and basic conditions.
Storage stability studies of Biotin-polyethylene glycol 6-tert-butyloxycarbonyl demonstrate remarkable long-term stability under appropriate conditions. The compound exhibits a shelf life of 3 years when stored as a powder at -20°C, with recommendations for storage in dry conditions away from direct sunlight [2]. Solution stability studies indicate that the conjugate maintains integrity for extended periods when stored in appropriate solvents under controlled temperature conditions [36]. The combination of intrinsic molecular stability and appropriate storage protocols ensures minimal degradation during typical laboratory handling and storage procedures.
pH stability profiles reveal that Biotin-polyethylene glycol 6-tert-butyloxycarbonyl maintains optimal stability in neutral to slightly basic pH ranges (pH 7-9), with the biotin and polyethylene glycol components remaining completely stable while the tert-butyloxycarbonyl group provides protection against unwanted side reactions [37]. Under mildly acidic conditions (pH 4-6), the conjugate remains stable for moderate time periods, though extended exposure may result in gradual tert-butyloxycarbonyl deprotection [14]. Under strongly acidic conditions (pH < 3), controlled deprotection of the tert-butyloxycarbonyl group occurs while the biotin-polyethylene glycol portion remains intact, allowing for predictable conversion to the deprotected form when desired [13].